(S)-Acetamidomethyl-l-penicillamine, HCl
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Description
(S)-Acetamidomethyl-l-penicillamine, HCl (AMP-HCl) is a derivative of l-penicillamine, an important amino acid in the biosynthesis of penicillin. AMP-HCl has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that has been used in the synthesis of various compounds and in the study of biochemical and physiological processes.
Scientific Research Applications
Removal of Penicillins from Water
Researchers have been exploring various methods to remove penicillins from water, given their environmental toxicology. Nanofiltration and adsorption using carbon-based adsorbents have shown efficiency in removing penicillins from water sources. Advanced oxidation processes (AOPs) and Fenton-like processes are highlighted for penicillin degradation, although their practical application requires consideration of cost-effectiveness in terms of energy and chemicals used (Ighalo et al., 2021).
Overcoming Bacterial Resistance to β-Lactam Antibiotics
The evolving challenge of bacterial resistance to β-lactam antibiotics, including penicillins, has prompted research into novel drug delivery approaches. Innovations such as drug carriers (e.g., liposomes and nanoparticles) and structural variants of β-lactams that operate through alternative mechanisms are being explored as potential solutions to enhance the effectiveness of these antibiotics against resistant bacteria (Abeylath & Turos, 2008).
High-Content Screening Applications in Toxicology
High-content screening (HCS) technologies have been applied in toxicological research to study compound toxicity, including antibiotics. HCS allows for automated microscopy and quantitative image analysis, facilitating the investigation of toxicological mechanisms at the cellular level. The review discusses the application of HCS in various toxicology subfields, highlighting its potential to advance understanding of antibiotic toxicity and efficacy (Li & Xia, 2019).
properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWKDNSRCKPAN-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Acetamidomethyl-L-penicillamine hydrochloride | |
CAS RN |
1330286-48-0 |
Source
|
Record name | D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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